Azithromycin-N-benzyltriazolyloctahydroxamic Acid
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Overview
Description
Azithromycin-N-benzyltriazolyloctahydroxamic Acid is a triazole-linked azithromycin-based compound. It is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is designed to enhance the antibacterial properties of azithromycin by incorporating a benzyltriazole moiety and an octahydroxamic acid group, which may improve its efficacy against resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azithromycin-N-benzyltriazolyloctahydroxamic Acid involves multiple steps:
Formation of Benzyltriazole Moiety: The benzyltriazole moiety is synthesized through a cycloaddition reaction between benzyl azide and an alkyne.
Attachment to Azithromycin: The benzyltriazole moiety is then attached to azithromycin through a nucleophilic substitution reaction.
Introduction of Octahydroxamic Acid Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxamic acid group.
Reduction: The compound can be reduced to form hydroxylamine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyltriazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted benzyltriazole derivatives.
Scientific Research Applications
Azithromycin-N-benzyltriazolyloctahydroxamic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of triazole-linked macrolides.
Medicine: Explored for its potential use in treating multidrug-resistant bacterial infections.
Industry: Potential applications in the development of new antibacterial agents and formulations.
Mechanism of Action
Azithromycin-N-benzyltriazolyloctahydroxamic Acid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This results in the inhibition of bacterial growth and replication. The benzyltriazole moiety enhances its binding affinity to the ribosome, while the octahydroxamic acid group may inhibit bacterial efflux pumps, increasing intracellular concentrations of the compound .
Comparison with Similar Compounds
Azithromycin: The parent compound, a macrolide antibiotic.
Clarithromycin: Another macrolide antibiotic with similar antibacterial properties.
Erythromycin: The original macrolide antibiotic from which azithromycin is derived.
Uniqueness: Azithromycin-N-benzyltriazolyloctahydroxamic Acid is unique due to its enhanced antibacterial properties, particularly against resistant strains. The incorporation of the benzyltriazole moiety and octahydroxamic acid group provides additional mechanisms of action, such as efflux pump inhibition, which are not present in other macrolides .
Properties
Molecular Formula |
C54H92N6O14 |
---|---|
Molecular Weight |
1049.3 g/mol |
IUPAC Name |
8-[4-[4-[[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylamino]methyl]phenyl]triazol-1-yl]-N-hydroxyoctanamide |
InChI |
InChI=1S/C54H92N6O14/c1-14-42-54(10,67)47(63)36(6)58(11)29-32(2)27-52(8,66)49(34(4)46(35(5)50(65)72-42)73-44-28-53(9,69-13)48(64)37(7)71-44)74-51-45(62)41(26-33(3)70-51)59(12)30-38-21-23-39(24-22-38)40-31-60(57-55-40)25-19-17-15-16-18-20-43(61)56-68/h21-24,31-37,41-42,44-49,51,62-64,66-68H,14-20,25-30H2,1-13H3,(H,56,61)/t32-,33-,34+,35-,36-,37+,41+,42-,44+,45-,46+,47-,48+,49-,51+,52-,53-,54-/m1/s1 |
InChI Key |
YOTANXLDCGWPPQ-QASXAQIXSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)CC4=CC=C(C=C4)C5=CN(N=N5)CCCCCCCC(=O)NO)O)(C)O)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)CC4=CC=C(C=C4)C5=CN(N=N5)CCCCCCCC(=O)NO)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
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